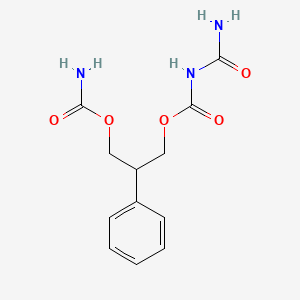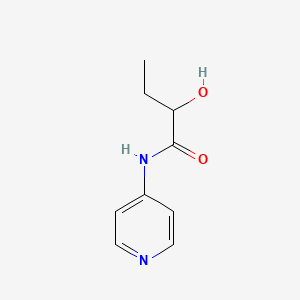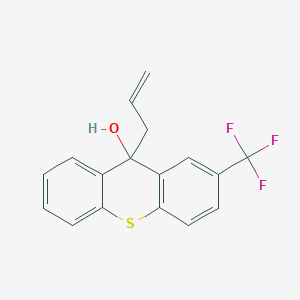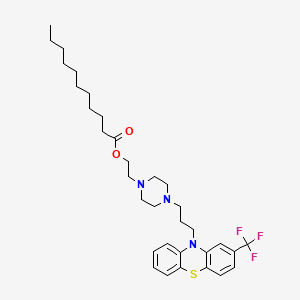
D-homoserine lactone
説明
D-homoserine lactone is an enantiomer of L-homoserine lactone . It is used for the synthesis of bacterial polysaccharides such as the O-antigen of Acinetobacter lwoffii EK30A . It is also used to produce atypical serine proteases for mechanism studies .
Synthesis Analysis
D-homoserine lactone is produced from aspartate via aspartate-4-semialdehyde, which is produced from β-phosphoaspartate . The enzyme homoserine dehydrogenase, in association with NADPH, catalyzes a reversible reaction that interconverts L-aspartate-4-semialdehyde to L-homoserine .
Molecular Structure Analysis
The acyl-homoserine lactones, AHLs, differ in their length of acyl chain as well as the substituents at the 3-position of the acyl chain . Some species of bacteria have a single AHL synthase enzyme and produce predominantly one type of AHL, whereas others have multiple AHL synthases and produce many types of AHLs .
Chemical Reactions Analysis
The homoserine lactones and their tosyl derivatives were reacted with hydroxyl amine to form the hydroxamic acids . These compounds are stable at neutral or alkaline pH, as in the extracellular fluids of animals, but slowly release hydroxyl amine at acid pH, as in the nucleus or mitochondria .
Physical And Chemical Properties Analysis
D-homoserine lactone has a molecular formula of C4H7NO2 . Its average mass is 117.103 Da . It has a density of 1.2±0.1 g/cm3 . Its boiling point is 215.8±23.0 °C at 760 mmHg .
科学的研究の応用
Quorum Sensing in Bacterial Communication
D-homoserine lactone plays a crucial role in quorum sensing (QS), a mechanism that bacteria use to coordinate gene expression based on population density. This compound is a signaling molecule in Gram-negative bacteria, influencing various bacterial behaviors such as biofilm formation, virulence, antibiotic production, and pigmentation .
Gut Immunity and Microbial Balance
The impact of D-homoserine lactone on gut immunity is significant. It interacts with both microbial communities and host cells, contributing to gut homeostasis. Its role in dysbiosis-associated inflammatory conditions, where bacterial populations are imbalanced, is of particular interest for understanding and potentially targeting inflammatory bowel disease (IBD) .
作用機序
Target of Action
D-homoserine lactone, also known as (3R)-3-aminooxolan-2-one, is a small signaling molecule involved in bacterial quorum sensing . It primarily targets the quorum sensing system in Gram-negative bacteria . The compound interacts with specific receptor proteins, such as LuxR-type cytoplasmic proteins, which are involved in the regulation of gene expression .
Mode of Action
D-homoserine lactone interacts with its targets by binding to the receptor proteins, stabilizing them, and enabling their dimerization . This interaction triggers an intracellular signaling cascade that activates the transcription of quorum sensing-regulated genes .
Biochemical Pathways
The interaction of D-homoserine lactone with its targets affects various biochemical pathways. It plays a significant role in the regulation of bacterial genes that adapt to harsh environmental conditions . It is involved in the regulation of tasks such as biofilm formation, virulence activity of bacteria, production of antibiotics, plasmid conjugal transfer, pigmentation phenomenon, and production of exopolysaccharide (EPS) .
Result of Action
The action of D-homoserine lactone results in the modulation of bacterial behavior at a population level . By influencing quorum sensing, it can affect the production of virulence factors, biofilm formation, and other group behaviors of bacteria . This can have significant implications for the pathogenicity of bacteria and their interactions with their environment and hosts .
Action Environment
The action of D-homoserine lactone can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the bacterial cell density, as quorum sensing is a density-dependent mechanism . Moreover, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other microbial species .
Safety and Hazards
When handling D-homoserine lactone, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
The discovery of the general impact of these compounds on the detection of the bacterial quorum and on the dynamic and immune responses of eukaryotic cells opens up a new field of pathophysiology . The repertoire of chemical signals in roseobacters is anticipated to be large and result in complex chemical signaling pathways in lineage members, some of which may contribute to interspecies interactions and should be investigated further .
特性
IUPAC Name |
(3R)-3-aminooxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPWUUJVYOJNMH-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427587 | |
| Record name | homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1192-20-7, 51744-82-2 | |
| Record name | Homoserine Lactone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02624 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of D-homoserine lactone in bacterial quorum sensing?
A1: D-homoserine lactone is a core structural component of acyl-homoserine lactones (AHLs), signaling molecules employed by Gram-negative bacteria for quorum sensing. Specifically, Vibrio harveyi utilizes three autoinducers: HAI-1 (N-(3-hydroxybutyryl)-D-homoserine lactone), AI-2, and CAI-1. [] These autoinducers are recognized by sensor kinases, ultimately influencing the expression of various genes, including those responsible for bioluminescence, exoproteolytic activity, and biofilm formation. []
Q2: How do structural modifications of D-homoserine lactone analogs affect their activity on the RhlI signal synthase in Pseudomonas aeruginosa?
A2: Research indicates that modifications to the D-homoserine lactone scaffold can significantly impact the activity of RhlI, an AHL synthase in P. aeruginosa. [] While the natural RhlI autoinducer, N-butyryl-L-homoserine lactone, does not inhibit the enzyme, long-chain, unsubstituted acyl-D-homoserine lactones and acyl-D-homocysteine thiolactones were found to be inhibitory. [] Conversely, some 3-oxoacyl-chain analogs demonstrated RhlI activation. [] This suggests distinct binding pockets within the enzyme for inhibitors and activators, highlighting the potential for targeted AHL analog design.
Q3: Can you elaborate on the heterogeneity observed in Vibrio harveyi populations despite their genetic homogeneity, particularly concerning D-homoserine lactone signaling?
A3: Studies on Vibrio harveyi have revealed phenotypic heterogeneity within genetically homogenous populations, even under high cell densities and autoinducer saturation. [] For instance, only 70% of cells in a population displayed strong bioluminescence, a quorum sensing-regulated phenotype. [] Similar variations were observed for promoters controlling exoproteolytic activity and type III secretion. [] This heterogeneity, independent of media, temperature, or strain, suggests a division of labor strategy within the bacterial population, even in the presence of uniformly high D-homoserine lactone-based autoinducer concentrations. []
Q4: How do the concentrations of D-homoserine lactone-based autoinducers fluctuate over time in a growing culture of Vibrio harveyi?
A4: The concentrations of D-homoserine lactone-containing autoinducers in Vibrio harveyi are dynamically regulated throughout its growth cycle. [] AI-2, a furanosylborate diester, is detectable first, inducing bioluminescence in the early and mid-exponential growth phases. [] HAI-1 (N-(3-hydroxybutyryl)-D-homoserine lactone) appears later, reaching peak concentrations alongside AI-2 in the late exponential phase, coinciding with sustained bioluminescence and induced exoproteolytic activity. [] Notably, only the presence of both HAI-1 and AI-2 in specific ratios supports stable biofilm formation, emphasizing the importance of precise temporal autoinducer control for Vibrio harveyi development. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)





![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)





